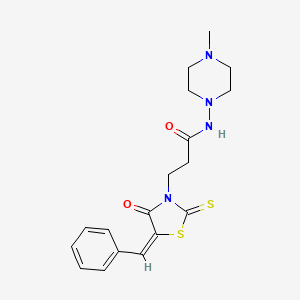

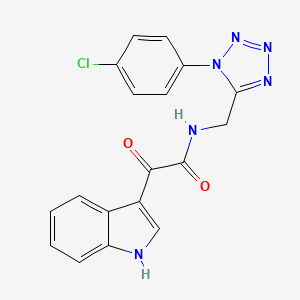

![molecular formula C18H18N2O2S B2864286 2-cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 1322239-13-3](/img/structure/B2864286.png)

2-cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, also known as CPCCOEt, is a chemical compound that has been extensively studied for its potential therapeutic applications in many areas of research and industry1. It has a molecular formula of C18H18N2O2S and a molecular weight of 326.411.

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds such as 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide have been synthesized2. More detailed information about the synthesis of 2-cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide might be found in specialized chemical literature or databases.Molecular Structure Analysis

The molecular structure analysis of this compound is not explicitly mentioned in the search results. However, the InChI code for related compounds such as methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is provided3. This information can be used to generate a 3D structure of the molecule using appropriate software.Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results. However, related compounds have been used in reactions such as the Gewald reaction4. More detailed information about the chemical reactions involving 2-cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide might be found in specialized chemical literature or databases.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, related compounds such as 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide have been described2. More detailed information about the physical and chemical properties of 2-cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide might be found in specialized chemical literature or databases.Scientific Research Applications

Synthesis and Chemical Properties

- The compound and its derivatives have been synthesized through different chemical reactions, demonstrating the versatility of thiophene derivatives in chemical synthesis. For instance, the synthesis of cinnamoyl thiourea derivatives from cinnamoyl isothiocyanate with aniline in ionic liquids showed significant enhancements in reactivity and yield, highlighting the efficiency of using ionic liquids as solvents (Xiao et al., 2007).

Biological Activities

- Some studies have explored the potential anti-inflammatory and antioxidant activities of acid chloride derivatives of 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, finding comparable activities to known drugs like ibuprofen and ascorbic acid (Kumar et al., 2008).

- Antimycobacterial activity has been another area of focus, with derivatives being synthesized and evaluated against Mycobacterium tuberculosis. A study highlighted a derivative with significant antimycobacterial activity, surpassing that of standard drugs like Ethambutol and Ciprofloxacin (Nallangi et al., 2014).

Crystal Engineering and Coordination Polymers

- The structural modification and functionalization of thiophene derivatives have been explored for developing new materials with potential applications in sensing and magnetism. For example, cadmium coordination polymers decorated with thiophene-2,5-dicarboxylate showed structural diversity and potential for gas adsorption and sensing applications (Xue et al., 2015).

Antimicrobial and Anthelmintic Activities

- The synthesis of new compounds based on the thiophene scaffold has also been directed towards evaluating their antimicrobial and anthelmintic activities. For instance, derivatives of 3-chlorobenzothiophene-2-carbonylchloride were investigated for their effectiveness against various bacterial and fungal strains, indicating the potential of these compounds as novel antimicrobial agents (Naganagowda & Padmashali, 2010).

Safety And Hazards

The safety and hazards of this compound are not explicitly mentioned in the search results. However, related compounds such as 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide have been described6. More detailed information about the safety and hazards of 2-cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide might be found in specialized chemical literature or databases.

Future Directions

The future directions of research involving this compound are not explicitly mentioned in the search results. However, related compounds have been used in the development of polymer solar cells, suggesting potential applications in renewable energy5. More detailed information about the future directions of research involving 2-cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide might be found in specialized chemical literature or databases.

properties

IUPAC Name |

N-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-19-17(22)16-13-8-5-9-14(13)23-18(16)20-15(21)11-10-12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,19,22)(H,20,21)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUVFECBQJUANJ-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2864204.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)acrylonitrile](/img/structure/B2864207.png)

![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2864211.png)

![8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2864218.png)

![N-(5-methylisoxazol-3-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2864221.png)

![2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazole](/img/structure/B2864223.png)

![4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol](/img/structure/B2864224.png)